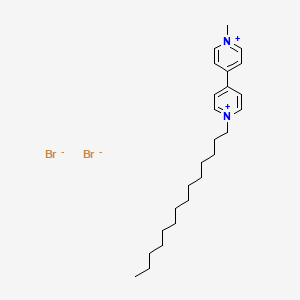
1-Methyl-1'-tetradecyl-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide is a quaternary ammonium compound belonging to the bipyridinium family. This compound is known for its amphiphilic properties, making it useful in various photochemical and redox reactions . Its structure consists of a bipyridinium core with a methyl group and a tetradecyl chain attached, enhancing its solubility and interaction with different substrates.
Preparation Methods
The synthesis of 1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide typically involves the quaternization of 4,4’-bipyridine with 1-bromotetradecane and methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be reduced to its radical cation form and further to its neutral form.
Substitution Reactions: The bromide ions can be substituted with other anions such as chloride or sulfate through ion exchange reactions.
Photochemical Reactions: It is used in photochemical redox reactions, where it acts as an electron relay, facilitating the transfer of electrons in light-induced processes.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium dithionite yields the radical cation, while oxidation with potassium ferricyanide regenerates the original bipyridinium compound .
Scientific Research Applications
1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it an effective electron relay in photochemical and electrochemical processes. The tetradecyl chain enhances its interaction with hydrophobic environments, facilitating its incorporation into lipid membranes and other non-polar systems .
Comparison with Similar Compounds
1-Methyl-1’-tetradecyl-4,4’-bipyridin-1-ium dibromide is unique due to its long alkyl chain, which imparts amphiphilic properties not seen in shorter-chain bipyridinium compounds. Similar compounds include:
1-Methyl-4,4’-bipyridinium dichloride: Lacks the long alkyl chain, resulting in different solubility and interaction properties.
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Methyl viologen): Commonly used in redox studies but lacks the amphiphilic nature of the tetradecyl derivative.
1-Decyl-4,4’-bipyridinium dichloride: Has a shorter alkyl chain, affecting its interaction with lipid membranes and other hydrophobic environments.
Properties
CAS No. |
79957-88-3 |
|---|---|
Molecular Formula |
C25H40Br2N2 |
Molecular Weight |
528.4 g/mol |
IUPAC Name |
1-methyl-4-(1-tetradecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C25H40N2.2BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-19-27-22-17-25(18-23-27)24-15-20-26(2)21-16-24;;/h15-18,20-23H,3-14,19H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
XQIHTJQRSIYLSU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















